2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide is a complex organic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been designed as potential multifunctional agents against alzheimer’s disease .
Mode of Action
Isothiazoles, a class of compounds to which this compound belongs, are known for their unique properties due to two electronegative heteroatoms in a 1,2-relationship .
Biochemical Pathways
Similar compounds have been evaluated for various biological activities .
Result of Action
Some compounds with similar structures have shown favorable antimicrobial activity .
Preparation Methods
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide typically involves the cyclization of thioacrylamides or dithiopropionamides . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve multi-step synthesis, starting from readily available precursors and employing various purification techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of biocides and preservatives due to its stability and effectiveness.
Comparison with Similar Compounds
Similar compounds to 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide include other isothiazole derivatives such as:
2-(3-hydroxybenzyl)benzo[d]isothiazol-3(2H)-one: Known for its potential as an anti-Alzheimer’s agent.
Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate: Used in various industrial applications.
What sets this compound apart is its unique combination of a benzoisothiazole ring with a propanamide moiety, which may confer distinct biological and chemical properties .
Biological Activity
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is C14H14N2O4S with a molecular weight of approximately 306.34 g/mol. The structure includes a benzo[d]isothiazole core, which is known for various biological activities.
Research indicates that compounds containing the benzo[d]isothiazole moiety often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains.
- Anticancer Properties : Some derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives of benzo[d]isothiazole against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly enhanced activity against resistant strains .
- Cancer Research : In vitro studies demonstrated that derivatives of this compound induced cell cycle arrest and apoptosis in breast cancer cell lines. The mechanism involved the activation of caspase pathways and inhibition of cell proliferation markers .
- Anti-inflammatory Effects : A recent study investigated the anti-inflammatory potential of related compounds in a murine model of arthritis. Results showed a reduction in pro-inflammatory cytokines and improvement in joint swelling upon treatment with these compounds .
Properties
IUPAC Name |
N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-11(15(19)17-12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)23(18,21)22/h2-11H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEXHFGKHDLYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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